molecular formula C12H22N2O2 B2723064 3-(2-(2-Hydroxyethyl)piperidin-1-yl)-1-methylpyrrolidin-2-one CAS No. 1340185-48-9

3-(2-(2-Hydroxyethyl)piperidin-1-yl)-1-methylpyrrolidin-2-one

Cat. No.: B2723064
CAS No.: 1340185-48-9
M. Wt: 226.32
InChI Key: BVPWBISYHDAEDQ-UHFFFAOYSA-N
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Description

3-(2-(2-Hydroxyethyl)piperidin-1-yl)-1-methylpyrrolidin-2-one is a complex organic compound that features a piperidine ring and a pyrrolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(2-Hydroxyethyl)piperidin-1-yl)-1-methylpyrrolidin-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the piperidine ring can be synthesized through palladium (II)-catalyzed cycloaddition reactions . The pyrrolidinone ring can be formed through hydrosilylation reactions involving levulinic acid and aromatic amines .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The choice of catalysts and solvents is crucial to optimize the reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(2-(2-Hydroxyethyl)piperidin-1-yl)-1-methylpyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered pharmacological properties.

    Substitution: The piperidine and pyrrolidinone rings can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Halogenating agents and nucleophiles are used under controlled conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(2-(2-Hydroxyethyl)piperidin-1-yl)-1-methylpyrrolidin-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including its use in drug design and development.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Properties

IUPAC Name

3-[2-(2-hydroxyethyl)piperidin-1-yl]-1-methylpyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-13-8-5-11(12(13)16)14-7-3-2-4-10(14)6-9-15/h10-11,15H,2-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVPWBISYHDAEDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1=O)N2CCCCC2CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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